REACTION_CXSMILES
|
[Br:1][C:2]1[S:6][C:5]([CH2:7][CH2:8][NH:9]P(=O)(OCC)OCC)=[CH:4][CH:3]=1.C(OC(C)C)(C)C.[ClH:25].P(N)(=O)([O-])[O-]>>[ClH:25].[Br:1][C:2]1[S:6][C:5]([CH2:7][CH2:8][NH2:9])=[CH:4][CH:3]=1 |f:4.5|
|
Name
|
diethyl N-[2-(5-bromothien-2-yl)-ethyl]-phosphoramidate
|
Quantity
|
0.01 mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(S1)CCNP(OCC)(OCC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)OC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P([O-])([O-])(=O)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A solution containing 3.42 g
|
Type
|
CUSTOM
|
Details
|
The crystals formed
|
Type
|
FILTRATION
|
Details
|
are filtered off
|
Type
|
WASH
|
Details
|
washed with diisopropyl ether
|
Type
|
CUSTOM
|
Details
|
After drying
|
Type
|
CUSTOM
|
Details
|
there is obtained 1.45 g
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.BrC1=CC=C(S1)CCN
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |